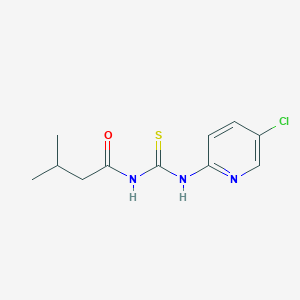![molecular formula C20H17N3OS B399220 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl](/img/structure/B399220.png)
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridinyl group, a sulfanylidenemethyl group, and a phenylbenzamide group. Its distinct chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as toluene or ethyl acetate and catalysts like iodine or TBHP (tert-butyl hydroperoxide) to promote the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Applications De Recherche Scientifique
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- N-(pyridin-2-yl)amides
Uniqueness
4-[({[(6-methylpyridin-2-yl)amino]carbothioyl}amino)carbonyl]-1,1'-biphenyl stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H17N3OS |
|---|---|
Poids moléculaire |
347.4g/mol |
Nom IUPAC |
N-[(6-methylpyridin-2-yl)carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C20H17N3OS/c1-14-6-5-9-18(21-14)22-20(25)23-19(24)17-12-10-16(11-13-17)15-7-3-2-4-8-15/h2-13H,1H3,(H2,21,22,23,24,25) |
Clé InChI |
MBDKMTNWROYAPG-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Solubilité |
0.5 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-pentanoylthiourea](/img/structure/B399143.png)
![N-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]pentanamide](/img/structure/B399144.png)
![N-[[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]pentanamide](/img/structure/B399145.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]hexanamide](/img/structure/B399146.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399147.png)
![N-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl}pentanamide](/img/structure/B399148.png)
![N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399151.png)
![3-methyl-N-[(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)carbamothioyl]butanamide](/img/structure/B399153.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399154.png)
![N-{[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399155.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B399157.png)
![N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-methylbutanamide](/img/structure/B399158.png)

